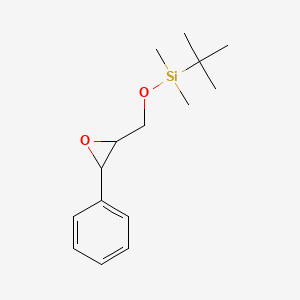
tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane: is a compound that belongs to the class of organosilicon compounds It features a tert-butyldimethylsilyl (TBDMS) group attached to a 3-phenyloxirane moiety through a methoxy linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane typically involves the reaction of tert-butyldimethylsilyl chloride with a suitable precursor, such as 3-phenyloxirane, in the presence of a base like triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring stringent control over reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized products.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The methoxy group can be substituted with other nucleophiles, and the TBDMS group can be selectively removed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as halides or amines can be employed for substitution reactions.
Major Products:
Oxidation: Formation of diols or epoxides.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted silanes.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane is used as a protecting group for alcohols and amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthetic procedures.
Biology: In biological research, this compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including drug delivery systems and as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane involves its ability to act as a protecting group. The TBDMS group can be selectively attached to or removed from functional groups, thereby controlling the reactivity of the molecule. This selective protection and deprotection are crucial in multi-step organic synthesis, allowing for the sequential modification of complex molecules.
Comparación Con Compuestos Similares
- tert-Butyldimethyl(2-propynyloxy)silane
- tert-Butyldimethylsilane
- tert-Butyl(chloro)diphenylsilane
Comparison:
- tert-Butyldimethyl(2-propynyloxy)silane: Similar in structure but contains a propynyloxy group instead of a phenyloxirane moiety. It is used in different synthetic applications.
- tert-Butyldimethylsilane: Lacks the oxirane and methoxy groups, making it less versatile in terms of functional group protection.
- tert-Butyl(chloro)diphenylsilane: Contains a diphenylsilane structure with a chloro substituent, used in different chemical reactions and applications.
The uniqueness of tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane lies in its combination of the TBDMS protecting group with the reactive phenyloxirane moiety, making it a valuable tool in organic synthesis and research.
Propiedades
Número CAS |
121618-58-4 |
|---|---|
Fórmula molecular |
C15H24O2Si |
Peso molecular |
264.43 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-[(3-phenyloxiran-2-yl)methoxy]silane |
InChI |
InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)16-11-13-14(17-13)12-9-7-6-8-10-12/h6-10,13-14H,11H2,1-5H3 |
Clave InChI |
WXMODQFAOXORTP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1C(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


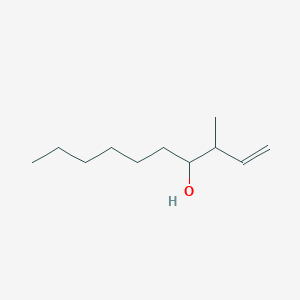
![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
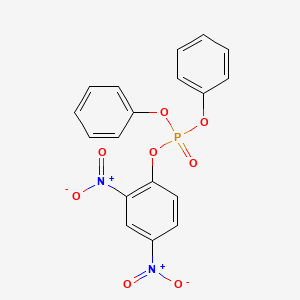
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)
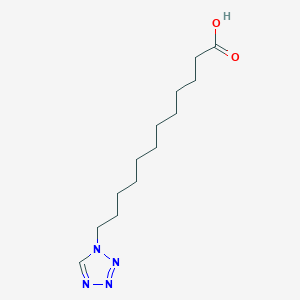

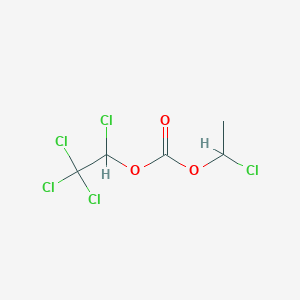

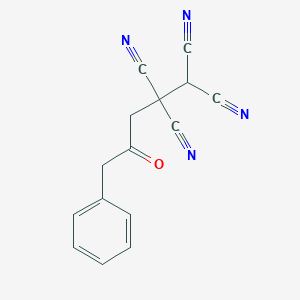
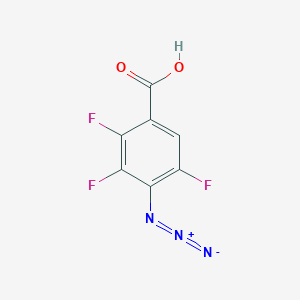
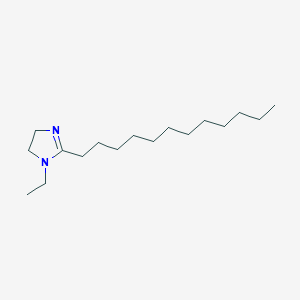
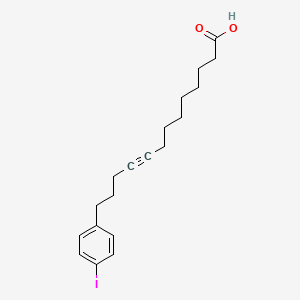
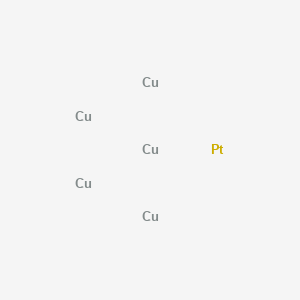
![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
